2-Nitrohexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrohexan-3-ol is an organic compound with the molecular formula C6H13NO3 It is a nitro alcohol, characterized by the presence of both nitro and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrohexan-3-ol can be synthesized through several methods. One common approach involves the nitration of hexan-3-ol using nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitro ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Nitro ketones or nitro carboxylic acids.
Reduction: 2-Aminohexan-3-ol.
Substitution: 2-Nitrohexan-3-chloride.
Scientific Research Applications
2-Nitrohexan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Nitrohexan-3-ol involves its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
- 2-Nitropropan-1-ol
- 2-Nitrobutan-1-ol
- 2-Nitropentan-1-ol
Comparison: 2-Nitrohexan-3-ol is unique due to its specific chain length and the position of the nitro and hydroxyl groups. This structural arrangement imparts distinct reactivity and properties compared to its shorter-chain analogs. For instance, this compound may exhibit different solubility and boiling points, making it suitable for specific applications where other nitro alcohols might not be as effective.
Properties
CAS No. |
5448-00-0 |
---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-nitrohexan-3-ol |
InChI |
InChI=1S/C6H13NO3/c1-3-4-6(8)5(2)7(9)10/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
PCFLNKSZNBPQOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.